Product packaging for 1-Cyclobutylprop-2-yn-1-amine(Cat. No.:)

1-Cyclobutylprop-2-yn-1-amine

Cat. No.: B13185801
M. Wt: 109.17 g/mol
InChI Key: DGDPNQUTOGWWCW-UHFFFAOYSA-N
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Description

Strategic Importance of Propargyl Amine Architectures in Advanced Synthesis

Propargylamines are a class of organic compounds that feature both an alkyne (a carbon-carbon triple bond) and an amine (a nitrogen-containing group) functional group. This dual functionality makes them incredibly versatile building blocks in organic synthesis. acs.orgmdpi.com The presence of the alkyne allows for a wide range of chemical transformations, including so-called "click chemistry" reactions, which are known for their high efficiency and reliability. smolecule.com The amine group, on the other hand, can act as a nucleophile, enabling the construction of various heterocyclic compounds—ring-like structures that are common in pharmaceuticals and natural products. researchgate.net

The strategic importance of propargylamines lies in their ability to serve as key intermediates in the synthesis of more complex molecules. researchgate.netnih.gov They are precursors to a diverse array of compounds, including:

Heterocycles: Such as pyridines, oxazoles, and indoles. researchgate.net

Biologically Active Molecules: Including antifungal agents and compounds used in the treatment of neurodegenerative diseases. acs.orgsmolecule.com

Significance of Cyclobutyl Moieties in Molecular Design

The cyclobutyl group, a four-membered carbon ring, is another key feature of 1-Cyclobutylprop-2-yn-1-amine. In the past, cyclobutane-containing molecules were relatively rare in medicinal chemistry. However, they are now gaining significant attention due to their unique structural and pharmacological properties. ru.nlnih.govresearchgate.net

The inclusion of a cyclobutyl ring in a molecule can offer several advantages:

Conformational Restriction: The rigid, puckered structure of the cyclobutane (B1203170) ring can lock a molecule into a specific three-dimensional shape. ru.nlnih.gov This is crucial for optimizing how a drug binds to its target protein.

Improved Metabolic Stability: Replacing other chemical groups with a cyclobutyl ring can make a molecule more resistant to being broken down by enzymes in the body, potentially leading to a longer-lasting therapeutic effect. nih.gov

Enhanced Potency: In some cases, the presence of a cyclobutyl group can lead to a significant increase in the biological activity of a compound. ru.nl

The growing interest in cyclobutanes is driven by improved synthetic methods that make it easier to incorporate this structural motif into new drug candidates. nih.gov

Conceptual Frameworks for Investigating Novel Alkyne-Amine Derivatives

The investigation of new molecules like this compound is guided by established principles of organic chemistry. One key concept is the multicomponent reaction, where three or more starting materials are combined in a single step to create a complex product. The A3 coupling (aldehyde-alkyne-amine) is a well-known example and an efficient method for synthesizing propargylamines. mdpi.com

Researchers also explore the reactivity of these novel derivatives. The unique combination of functional groups in this compound allows it to participate in a variety of chemical transformations. mdpi.com By systematically studying how the molecule reacts under different conditions, chemists can uncover new synthetic methodologies and create libraries of related compounds with diverse structures and potential applications. acs.orgresearchgate.netresearchgate.net

Overview of Research Directions for this compound as a Unique Chemical Scaffold

Given its unique combination of a propargylamine (B41283) core and a cyclobutyl moiety, this compound serves as a valuable scaffold for further chemical exploration. ru.nlevitachem.com Current research directions are focused on several key areas:

Synthesis of Analogues: Researchers are actively developing methods to synthesize derivatives of this compound. enaminestore.comamazonaws.com By modifying the structure, for example, by adding different chemical groups, it is possible to fine-tune the molecule's properties for specific applications.

Exploration of Biological Activity: There is significant interest in the potential therapeutic applications of compounds based on this scaffold. For instance, a related compound, (1-cyclobutylprop-2-yn-1-yl)(methyl)amine, has shown activity as a monoamine oxidase B (MAO-B) inhibitor, suggesting potential for treating neurodegenerative diseases like Parkinson's. smolecule.com

Development of Novel Synthetic Methods: The unique reactivity of this compound makes it a useful tool for developing new chemical reactions. acs.orgeurocarb2025.com This includes its use in cycloaddition reactions to create complex, densely functionalized cyclobutane structures. researchgate.net

The table below provides a summary of the key chemical information for this compound and a closely related derivative.

PropertyThis compound(1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride
Molecular Formula C7H11N nih.govC11H15N·HCl smolecule.com
IUPAC Name This compound(1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride
Key Functional Groups Primary Amine, Alkyne, CyclobutaneSecondary Amine, Alkyne, Cyclobutane
Potential Applications Organic Synthesis Intermediate evitachem.comMAO-B Inhibitor, Click Chemistry Reagent smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N B13185801 1-Cyclobutylprop-2-yn-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

1-cyclobutylprop-2-yn-1-amine

InChI

InChI=1S/C7H11N/c1-2-7(8)6-4-3-5-6/h1,6-7H,3-5,8H2

InChI Key

DGDPNQUTOGWWCW-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1CCC1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Cyclobutylprop 2 Yn 1 Amine and Its Derivatives

Catalytic Approaches to C-N and C-C Bond Formation for Propargyl Amines

The formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is fundamental to the synthesis of propargylamines. researchgate.net Catalytic methods offer efficient and atom-economical pathways to these crucial bonds.

Enantioselective Synthesis Strategies for Chiral Propargyl Amine Derivatives

The synthesis of chiral propargylamines is a key area of research, as the stereochemistry of these molecules can significantly impact their biological activity. researchgate.netd-nb.info Enantioselective strategies aim to produce a single enantiomer of a chiral compound, which is crucial for pharmaceutical applications. d-nb.info

Several catalytic systems have been developed for the enantioselective synthesis of propargylamines. One prominent method involves the copper-catalyzed addition of alkynes to imines in the presence of chiral ligands. acs.org For instance, copper(I) complexes with ligands like Pybox have been shown to catalyze the asymmetric addition of terminal alkynes to imines, yielding chiral propargylamines with high enantioselectivity. organic-chemistry.orgorganic-chemistry.org Another approach utilizes chiral Brønsted acids as catalysts. acs.org

The diastereoselective addition of metal acetylides to chiral imines is another robust method. acs.org The use of chiral auxiliaries, such as Ellman's sulfinamide, allows for the diastereoselective synthesis of N-sulfinyl propargylamines. d-nb.info This auxiliary can be subsequently cleaved to afford the desired enantiomerically pure primary amine. d-nb.info

Catalyst/Ligand SystemReactantsKey Features
Copper(I)/PyboxTerminal Alkyne, ImineHigh enantioselectivity in the addition of alkynes to imines. acs.orgorganic-chemistry.org
Chiral Brønsted AcidsTerminal Alkyne, ImineCatalyzes asymmetric alkyne additions. acs.org
Chiral Sulfinamide AuxiliaryAldehyde/Ketone, (Trimethylsilyl)ethynyllithiumDiastereoselective synthesis of N-sulfinyl propargylamines. d-nb.info
CuBr/(R)-quinapAlkyne, Aldehyde, Secondary AmineGood yield and enantioselectivity in a one-pot, three-component reaction. organic-chemistry.org

Transition Metal-Catalyzed A3-Coupling Reactions

The A3-coupling reaction, a three-component reaction involving an aldehyde, an amine, and a terminal alkyne, is a highly efficient and atom-economical method for synthesizing propargylamines. mdpi.comnih.govlibretexts.org This one-pot procedure is typically catalyzed by transition metals and offers a direct route to propargylamines under mild conditions. phytojournal.comlibretexts.org

A wide range of transition metals have been employed as catalysts, including copper, gold, silver, iron, nickel, cobalt, and zinc. researchgate.netnih.govresearchgate.net Copper salts, in particular, are widely used due to their low cost, high catalytic efficiency, and stability. libretexts.org The general mechanism involves the in-situ formation of an imine from the aldehyde and amine, followed by the nucleophilic attack of a metal acetylide, which is generated from the terminal alkyne and the metal catalyst. libretexts.org

Nanocatalysts have also emerged as effective catalysts for A3-coupling reactions, offering advantages such as high stability and reusability. researchgate.netnih.gov For example, copper ferrite (B1171679) nanoparticles have demonstrated excellent catalytic activity in the synthesis of propargylamine (B41283) derivatives. researchgate.net

CatalystReactantsReaction Conditions
Copper(I) saltsAldehyde, Amine, Terminal AlkyneMild conditions, often in water or organic solvents. libretexts.org
Gold(III) salen complexAldehyde, Amine, AlkyneWater at 40°C. organic-chemistry.org
Silver iodideAldehyde, Alkyne, AmineWater, without co-catalyst. organic-chemistry.orgorganic-chemistry.org
Iron(III) chloridePropargylic alcohols, NucleophilesForms new C-C, C-O, C-S, and C-N bonds. organic-chemistry.org
Copper ferrite nanoparticlesBenzaldehyde, Piperidine, PhenylacetyleneOptimum conditions for high yield. researchgate.net

Copper-Catalyzed Alkynylation and Hydroalkynylation Pathways

Copper-catalyzed reactions are central to the synthesis of propargylamines. sci-hub.seorganic-chemistry.orgnih.gov Copper catalysts can facilitate both the formation of the C-C bond between the alkyne and the carbon atom adjacent to the nitrogen, and in some cases, the C-N bond itself.

One approach is the copper-catalyzed oxidative cross-coupling of tertiary amines with terminal alkynes. organic-chemistry.org This method involves the activation of a C-H bond on the amine and the alkyne, followed by C-C bond formation. organic-chemistry.org Another strategy is the copper-catalyzed oxidative deamination/alkynylation cascade of primary amines. sci-hub.se This protocol utilizes a CuBr2/TBHP system to convert primary amines and alkynes into secondary propargylamines. sci-hub.se

Copper(II) triflate has been shown to be a superior catalyst for the three-component alkynylation, even allowing for the incorporation of a ketone instead of an aldehyde. organic-chemistry.org Furthermore, copper-catalyzed hydroamination of alkynes followed by alkynylation provides another route to functionalized propargylamines. sci-hub.se

Stereoselective Construction of the Cyclobutyl Moiety in Amine Scaffolds

One strategy for the stereoselective synthesis of cyclobutane (B1203170) derivatives involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. acs.org This approach has been successfully applied to the synthesis of cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds. acs.org Another method involves the use of chiral building blocks. For instance, the four stereoisomers of protected cyclobutane-1,2-diamine (B8145468) have been prepared in an enantio- and diastereocontrolled manner starting from a common chiral precursor. researchgate.net

Photoredox catalysis has also been utilized for the stereoselective synthesis of cyclohexylamine (B46788) derivatives from benzocyclobutylamines via a [4 + 2]-cycloaddition reaction, a strategy that could potentially be adapted for the synthesis of cyclobutylamine (B51885) derivatives. rsc.org Furthermore, radical addition to strained σ-bonds in bicyclo[1.1.0]butanes provides a pathway to stereocontrolled synthesis of cyclobutyl boronic esters, which can be further functionalized. acs.org

Novel Protecting Group Strategies in the Synthesis of Substituted Propargyl Amines

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. universiteitleiden.nl In the synthesis of substituted propargylamines, the choice of protecting group for the amine and other functional groups is critical.

The N-tert-butanesulfinyl (N-t-BS) group, introduced by Ellman, is a widely used chiral auxiliary and protecting group for the synthesis of chiral amines. acs.org It allows for the diastereoselective addition of nucleophiles to the corresponding imines and can be cleaved under mild acidic conditions. acs.orgd-nb.info

For the alkyne moiety, a trimethylsilyl (B98337) (TMS) group is often used as a protecting group, which can be removed with fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). d-nb.info The use of a 4-piperidinone as a convenient protecting group has also been reported for the synthesis of primary propargylamines. acs.org

In the context of synthesizing complex molecules containing a propargylamine unit, orthogonal protecting group strategies are crucial. This allows for the selective deprotection of one functional group in the presence of others. researchgate.net For example, the use of both Boc and Cbz protecting groups for different amino groups in a cyclobutane diamine allows for their chemoselective manipulation. researchgate.net

Diversification of Synthetic Routes for Structural Analogs of 1-Cyclobutylprop-2-yn-1-amine

The ability to synthesize a variety of structural analogs of a target molecule is important for structure-activity relationship (SAR) studies in drug discovery. For this compound, this involves modifying the cyclobutyl ring, the propargyl chain, and the amine functionality.

The A3-coupling reaction is inherently flexible, allowing for the use of different aldehydes, amines, and alkynes to generate a library of propargylamine derivatives. mdpi.comlibretexts.org This provides a straightforward way to introduce diversity around the amine and the alkyne terminus.

Modification of the cyclobutyl moiety can be achieved by starting with different substituted cyclobutanones or by functionalizing the cyclobutane ring at a later stage. For example, the synthesis of various cyclobutane-based scaffolds has been reported, which can serve as precursors for analogs. acs.orgresearchgate.net

Furthermore, post-synthetic modification of the propargylamine product offers another avenue for diversification. The terminal alkyne can be further functionalized through reactions such as Sonogashira coupling or click chemistry. mdpi.comnih.gov The amino group can also be derivatized to form amides, sulfonamides, or other functional groups. google.com

Mechanistic Investigations of 1 Cyclobutylprop 2 Yn 1 Amine Reactivity

Alkyne Functional Group Transformations on Propargyl Amine Scaffolds

The terminal alkyne of 1-cyclobutylprop-2-yn-1-amine is a hub of reactivity, amenable to a variety of addition and coupling reactions. researchgate.net These transformations are fundamental to its utility in constructing more complex molecular architectures.

Click Chemistry (e.g., Azide-Alkyne Cycloaddition) Applications

The terminal alkyne functionality of propargylamine (B41283) scaffolds, such as that in this compound, is ideally suited for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). oup.comacs.orgnih.gov This reaction provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. acs.orgtcichemicals.com The reaction is prized for its reliability, mild reaction conditions, and high yields. acs.orgtcichemicals.com

Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed to selectively yield the 1,5-disubstituted 1,2,3-triazole regioisomer. mdpi.comacs.org The choice of catalyst, therefore, allows for controlled access to either triazole isomer, a significant advantage in the synthesis of diverse compound libraries. researchgate.net The versatility of click chemistry extends to its use in bioconjugation, materials science, and drug discovery. acs.orgbachem.com For example, propargylamine derivatives can be used for the post-synthetic modification of RNA and for linking peptides. oup.combachem.com

A base-mediated approach can also be used to synthesize 5-amino-1,2,3-triazoles from propargylamines and azides. This method involves the isomerization of the propargylamine to an allenamine intermediate, which then undergoes cyclization with the azide. researchgate.net

Hydration and Hydroamination Reaction Pathways

The alkyne moiety of propargylamines can undergo hydration to form β-aminoketones. This transformation can be catalyzed by various metal complexes. Similarly, hydroamination, the addition of an N-H bond across the carbon-carbon triple bond, can lead to the formation of enamines or imines. nih.gov

For instance, the intramolecular hydroamination of propargylamines has been achieved using a base-mediated, transition-metal-free method. This atom-economical, regioselective 5-exo-dig cycloisomerization provides a direct route to imidazole-2-thiones. acs.org The reaction proceeds through a propargylthiourea intermediate and goes to completion at room temperature. acs.org

Furthermore, a tandem Markovnikov hydroamination-alkynylation sequence offers direct access to tetrasubstituted propargylic amines from an amine and an alkyne. nih.gov The regioselectivity of the hydroamination (Markovnikov vs. anti-Markovnikov) can be influenced by the choice of catalyst. For example, copper(I) salts with aromatic alkynes tend to favor the anti-Markovnikov product, while copper(II) salts with aliphatic alkynes favor the Markovnikov product. uantwerpen.be

Carboxylative and Carbonylation Reactions

The reaction of propargylamines with carbon dioxide can lead to the formation of valuable heterocyclic structures. For example, propargylamines can react with supercritical carbon dioxide in the absence of a metal or base catalyst to exclusively yield (Z)-5-alkylidene-1,3-oxazolidin-2-ones. rsc.org

Gold(I) N-heterocyclic carbene complexes can also catalyze the carboxylative cyclization of propargylamines with CO2. miami.eduresearchgate.net Mechanistic studies suggest the formation of a key gold intermediate. miami.edu Palladium catalysts have also been employed in the oxidative carbonylation of propargylamines, where a carbamate (B1207046) is initially formed and then undergoes cyclization. mdpi.com

Reactivity at the Amine Nitrogen: Alkylation, Acylation, and Condensation Reactions

The secondary amine group in this compound is a nucleophilic center that readily participates in alkylation, acylation, and condensation reactions. libretexts.org

Alkylation: The direct alkylation of the amine can be achieved using alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products, as the product amine can also act as a nucleophile. libretexts.orgmnstate.edu To achieve selective mono-alkylation, an excess of the amine is often used. mnstate.edu Exhaustive alkylation, typically with methyl iodide, can lead to the formation of quaternary ammonium (B1175870) salts. libretexts.org

Acylation: The amine reacts readily with acid chlorides or anhydrides to form stable amides. libretexts.org This reaction is typically fast and high-yielding. Unlike alkylation, over-acylation is not a significant issue because the resulting amide is less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the carbonyl group. libretexts.org

Condensation Reactions: The amine can undergo condensation reactions with aldehydes and ketones to form imines. This reaction is reversible and is typically driven to completion by the removal of water. mnstate.edu The A3 coupling (aldehyde-alkyne-amine) is a powerful multicomponent reaction for the synthesis of propargylamines, though in the context of this compound, this reactivity would involve the amine participating in a reaction with an aldehyde and another alkyne. researchgate.netmdpi.com

Influence of the Cyclobutyl Ring on Reaction Stereoselectivity and Regioselectivity

The cyclobutyl ring adjacent to the stereocenter of this compound is expected to exert a significant steric influence on the stereoselectivity and regioselectivity of its reactions. While specific studies on this exact compound are scarce, general principles of steric hindrance and conformational rigidity of cyclobutane (B1203170) rings in other systems can provide insights.

In cycloaddition reactions, such as the [2+2] cycloaddition, the substituents on the reactants and the reaction conditions are known to influence the stereochemistry and regioselectivity of the products. numberanalytics.com The rigid and three-dimensional nature of the cyclobutyl group can create a biased steric environment, favoring the approach of reagents from the less hindered face of the molecule. nih.gov This can lead to high diastereoselectivity in reactions involving the formation of a new stereocenter.

For example, in intramolecular [2+2] photocycloaddition reactions of dihydropyridones, high facial diastereoselectivity has been observed. acs.org Similarly, the stereochemical outcome of [2+2] photodimerization can be controlled by tethering the two monomer units. acs.org

The regioselectivity of reactions can also be affected. In the monoborylation of spirocyclobutenes, the choice of ligand on the copper catalyst was found to have a profound effect on the regioselectivity of the borylation. nih.gov This highlights how subtle changes in the reaction conditions can be used to control the outcome of reactions involving cyclobutane-containing substrates. The cyclobutyl ring can also influence ring expansion reactions, with dichlorocyclobutanones reacting faster and more regioselectively in ring enlargement reactions with diazomethane (B1218177) compared to their acyclic counterparts. ugent.be

Elucidation of Reaction Intermediates and Transition States

For instance, in the copper-catalyzed A3 coupling reaction, a copper acetylide is proposed as a key intermediate, which then adds to an in situ-formed iminium ion. kcl.ac.uk Density functional theory (DFT) calculations on related systems have suggested the formation of a copper-allenylidene complex, where the attack of the amine on the γ-carbon of the allenylidene is the key step determining the regio- and enantioselectivity. kcl.ac.uk

In the base-mediated synthesis of 5-amino-1,2,3-triazoles, an allenamine intermediate is generated from the propargylamine through isomerization. researchgate.net This intermediate then undergoes cyclization with an azide. researchgate.net

In the carboxylative cyclization of propargylamines catalyzed by gold(I) complexes, computational studies support the formation of a key gold-containing intermediate. miami.edu Similarly, in the copper-catalyzed synthesis of propargylamines from methyl vinyl ketone derivatives, a Michael adduct is formed first, which then undergoes C-C bond cleavage to generate an iminium intermediate. This is then trapped by a copper acetylide. nih.gov

The table below summarizes some of the proposed intermediates in key reactions of propargylamine scaffolds.

ReactionProposed Intermediate(s)
Copper-Catalyzed Azide-Alkyne CycloadditionCopper acetylide, Copper-allenylidene complex acs.orgkcl.ac.uk
Base-Mediated Triazole SynthesisAllenamine researchgate.net
Gold-Catalyzed Carboxylative CyclizationGold-containing intermediate miami.edu
Copper-Catalyzed Propargylamine SynthesisMichael adduct, Iminium ion, Copper acetylide nih.gov
Base-Mediated Radical CyclizationCarbamoyl radical, Sulfur-centered radical acs.org

Applications of 1 Cyclobutylprop 2 Yn 1 Amine As a Versatile Synthetic Synthon

Precursor for Heterocyclic Compound Synthesis

The dual functionality of 1-cyclobutylprop-2-yn-1-amine, comprising a nucleophilic amine and an electrophilic/nucleophilic alkyne, makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles. researchgate.netresearchgate.net The propargylamine (B41283) framework can be involved in numerous cyclization, cycloaddition, and annulation reactions to construct five- and six-membered rings. sci-hub.se

The synthesis of pyrrole, pyridine, and quinoline scaffolds is a cornerstone of medicinal chemistry, as these motifs are present in a vast number of biologically active compounds. nih.govcore.ac.uk Propargylamine derivatives are well-established precursors for these heterocyclic systems. researchgate.netnih.gov

Pyrrole Scaffolds: While various methods exist for pyrrole synthesis, reactions involving propargylamines often proceed through cyclization pathways. For instance, this compound could potentially react with appropriate coupling partners in transition metal-catalyzed processes, such as silver-catalyzed [3+2] annulation with electron-deficient alkynes, to yield highly substituted N-cyclobutyl-pyrroles. researchgate.net The reaction pathway involves the amine and the two carbons of the alkyne participating as a three-atom component in the ring formation.

Pyridine Scaffolds: The construction of pyridine rings can be achieved through cyclocondensation or cycloaddition reactions. baranlab.orgwikipedia.org A plausible route for utilizing this compound is through a modified Bohlmann-Rahtz pyridine synthesis, where it could react with an alkynone in a tandem Michael addition-heterocyclization sequence. core.ac.uk Alternatively, base-promoted [4+2] annulation reactions of propargylamines with active methylene (B1212753) compounds provide a direct route to functionalized 2-pyridones. acs.org In these syntheses, the propargylamine acts as a 1-azadiene precursor.

Quinoline Scaffolds: Palladium-catalyzed cyclization of propargylamines is an effective method for generating functionalized quinoline heterocycles. mdpi.com This transformation allows for the construction of the quinoline core with high selectivity and atom economy. By reacting this compound with substituted aryl partners under palladium catalysis, it is possible to synthesize quinolines bearing a cyclobutylaminomethyl substituent, which could be of interest for exploring new chemical space in drug discovery.

Table 1: Potential Heterocyclic Scaffolds from this compound
Target ScaffoldPotential Co-reactantGeneral Reaction TypeResulting Structure Feature
PyrroleElectron-deficient alkyne[3+2] AnnulationN-cyclobutyl pyrrole derivative
PyridineAlkynone / Active methylene compoundBohlmann-Rahtz / [4+2] AnnulationSubstituted pyridine with cyclobutyl moiety
QuinolineAryl halide (via coupling)Palladium-catalyzed cyclizationQuinoline with cyclobutylaminomethyl group

Annulation reactions that simultaneously engage both the amine and alkyne groups of propargylamines are powerful tools for rapidly building molecular complexity. These reactions can be classified based on the number of atoms contributed by the propargylamine synthon to the new ring.

Chemoselective annulation of propargylamines with alkynes can lead to either [4+2] or [3+2] cycloadditions, yielding pyridines or pyrroles, respectively. researchgate.net The reaction outcome is often dependent on the substitution pattern of the propargylamine and the specific reaction conditions employed. For this compound, its behavior in such reactions would be influenced by the steric bulk of the cyclobutyl group. Gold-catalyzed cascade annulation of propargylamines with aldehydes represents another strategy, leading to the formation of pyrazine derivatives through a sequence of hydroamination and cyclization steps. nih.gov

Building Block in the Assembly of Complex Molecular Architectures and Natural Product Analogs

The unique structural and reactive properties of this compound make it a valuable building block for synthesizing complex molecules, including analogs of natural products. researchgate.net The cyclobutane (B1203170) ring is a feature found in numerous natural products and can impart unique conformational constraints and metabolic stability to a molecule. nih.gov

Multicomponent reactions, such as the A³ coupling (aldehyde, alkyne, amine), are highly efficient for generating libraries of propargylamines and incorporating them into larger structures. nih.govresearchgate.net this compound can serve as the amine component in such reactions, allowing for the direct installation of the cyclobutylpropargyl moiety. This strategy is useful in the late-stage functionalization of bioactive molecules. nih.gov Furthermore, the alkyne functionality can be elaborated through various transformations, such as Sonogashira coupling, hydroamination, or cyclization, to build intricate molecular frameworks. mdpi.com The ability to construct densely functionalized and stereochemically complex cyclobutane scaffolds is a highly desirable goal in medicinal chemistry. nih.gov

Integration into Ligand Design for Catalysis and Coordination Chemistry

The field of coordination chemistry relies on the design of ligands that can modulate the electronic and steric properties of a metal center. nih.govuci.edu this compound possesses two potential coordination sites: the lone pair on the nitrogen atom and the π-system of the carbon-carbon triple bond. This makes it a candidate for use as a ligand in catalysis.

Multidentate neutral amine ligands are a successful class of ligands in coordination chemistry due to their synthetic accessibility and chemical robustness. nih.gov While simple monodentate amines are common, the presence of the adjacent alkyne in this compound opens the possibility for it to act as a bidentate or hemilabile ligand. The nitrogen would serve as a strong σ-donor, while the alkyne could engage in weaker π-coordination. This hemilability can be advantageous in catalysis by creating a vacant coordination site during a catalytic cycle. The sterically demanding cyclobutyl group could also play a crucial role in influencing the stereoselectivity of catalytic transformations.

Table 2: Potential Coordination Properties of this compound as a Ligand
Coordination SiteBonding TypePotential Role in Catalysis
Amine (Nitrogen)σ-donationStrong anchoring point to the metal center
Alkyne (π-system)π-coordinationHemilabile binding, stabilization of intermediates

Role in the Development of Advanced Molecular Probes

Molecular imaging probes are essential tools for visualizing and studying biological processes in living systems. nih.gov The development of these probes often requires the conjugation of a targeting moiety to a signaling agent (e.g., a fluorophore or a radionuclide). The terminal alkyne of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". iris-biotech.deiris-biotech.de

This highly efficient and specific reaction allows for the covalent attachment of the propargylamine to any molecule bearing an azide group. vectorlabs.com Therefore, this compound can be used to introduce a cyclobutylaminomethyl "tag" onto biomolecules, imaging agents, or drug candidates. vectorlabs.commdpi.com For example, an azide-functionalized fluorophore could be "clicked" with this compound to create a fluorescent probe. This probe could then be used to label targets that have an affinity for the cyclobutyl amine portion of the molecule, enabling their visualization in cellular imaging studies. mdpi.com

Theoretical and Computational Chemistry of 1 Cyclobutylprop 2 Yn 1 Amine

Quantum Chemical Calculations on Electronic Structure and Bonding

Conformational Analysis and Energy Landscapes

The conformational flexibility of 1-Cyclobutylprop-2-yn-1-amine is primarily dictated by the puckering of the cyclobutane (B1203170) ring and the rotation around the C-N bond. The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate the significant angle and torsional strain of a planar arrangement. This puckering is a dynamic process, with the ring rapidly interconverting between equivalent puckered forms at room temperature through a planar transition state.

Computational studies on cyclobutane itself have established the energetics of this process. High-level ab initio calculations suggest an inversion barrier for the ring-puckering motion. For the parent cyclobutane, this barrier is estimated to be around 1.5 kcal/mol (or approximately 480-500 cm⁻¹) frontiersin.org. The puckered structure has equilibrium angles that deviate significantly from the ideal tetrahedral angle, with C-C-C angles around 88° . The introduction of a substituent, such as the prop-2-yn-1-amine group, influences the puckering preference through steric and electronic effects acs.org. The substituent can occupy either an equatorial or axial position on the puckered ring, leading to different conformers with distinct energies.

Furthermore, rotation around the single bond connecting the cyclobutyl ring to the amine group introduces additional conformers. The relative energies of these conformers determine the molecule's preferred shape in the gas phase. For the related molecule, trans-propargylamine, quantum chemical calculations have shown that different conformers exist with varying dipole moments and energies, indicating a complex potential energy surface aanda.org. For this compound, an extensive conformational search using computational methods would be necessary to map its complete energy landscape, identifying all stable minima and the transition states connecting them.

Table 1: Representative Conformational Energy Data for Related Structures (Note: This table presents analogous data as specific values for this compound are not available in the literature. The data illustrates typical energy differences.)

Molecule/SystemConformational FeatureComputational MethodEnergy Barrier / DifferenceReference
CyclobutaneRing-Puckering InversionCCSD(T)/cc-pV5Z~1.42 kcal/mol (498 cm⁻¹)
CyclobutaneRing-Puckering InversionMP2/6-31G(d)~0.71 kcal/mol (2.5 kJ/mol) aanda.org
trans-PropargylamineGauche vs. Trans ConformerB2PLYP-D3BJ/aug-cc-pVTZ>3.5 kcal/mol (1220 cm⁻¹) aanda.org
Substituted CyclobutanesEquatorial vs. Axial SubstituentDFT/MD SimulationsVaries with substituent acs.org

Molecular Orbital Theory and Frontier Orbital Interactions

Molecular Orbital (MO) theory describes the distribution and energy of electrons in a molecule. The most important orbitals for understanding reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals wikipedia.orglibretexts.org.

For this compound, the HOMO is expected to have significant contributions from the nitrogen lone pair of the amine group and the π-system of the alkyne. This makes the molecule nucleophilic at these sites. The LUMO is likely to be an anti-bonding π* orbital associated with the acetylene (B1199291) group, making this position susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity malayajournal.org.

The interaction of the cyclobutyl group with the propargylamine (B41283) moiety can also influence the frontier orbitals. The strained σ-bonds of the cyclobutane ring can engage in hyperconjugation with the adjacent functional groups, potentially affecting the energy levels of the HOMO and LUMO nih.gov.

Table 2: Calculated Electronic Properties for Analogous Amines (Note: This table provides data for a related propargylamine to illustrate typical values. Specific data for this compound is not available.)

MoleculePropertyComputational MethodCalculated ValueReference
trans-PropargylamineDipole Moment (μa)B2PLYP-D3BJ/aug-cc-pVTZ0.5215 D aanda.org
trans-PropargylamineDipole Moment (μb)B2PLYP-D3BJ/aug-cc-pVTZ0.4351 D aanda.org
2-(4-chlorophenyl)-1-...-imidazoleHOMO EnergyB3LYP/6-31G(d,p)-5.2822 eV malayajournal.org
2-(4-chlorophenyl)-1-...-imidazoleLUMO EnergyB3LYP/6-31G(d,p)-1.2715 eV malayajournal.org
2-(4-chlorophenyl)-1-...-imidazoleHOMO-LUMO GapB3LYP/6-31G(d,p)4.0106 eV malayajournal.org

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. It allows for the characterization of transition states and intermediates, providing a detailed picture of the reaction pathway and its energetics nih.gov.

For this compound, several reaction types can be computationally explored:

A³ Coupling Reactions: Propargylamines are often synthesized via three-component coupling reactions of an aldehyde, an amine, and an alkyne. Computational studies have detailed the mechanism of these reactions, often involving metal catalysts researchgate.net.

Cycloaddition Reactions: The alkyne moiety can participate in various cycloaddition reactions. DFT calculations can predict the feasibility, regioselectivity, and stereoselectivity of these reactions.

Reactions involving the Amine Group: The nucleophilic amine can react with various electrophiles. Computational models can explore the protonation steps and subsequent reactions.

Enzyme Inhibition: Propargylamines are known inhibitors of enzymes like monoamine oxidase (MAO). Computational studies, combining quantum mechanics and molecular mechanics (QM/MM), can elucidate the inhibition mechanism, involving the formation of covalent adducts between the inhibitor and the enzyme's flavin cofactor frontiersin.orgnih.gov. These studies calculate the energy profiles for various proposed pathways, helping to identify the most likely mechanism frontiersin.orgnih.gov.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity Parameters

Key reactivity parameters include:

Chemical Potential (μ): Related to the negative of electronegativity, it measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A "soft" molecule has a small HOMO-LUMO gap and is more reactive.

Electrophilicity Index (ω): A global index that quantifies the electrophilic power of a molecule.

Fukui Functions (f(r)): Indicate the change in electron density at a particular point when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites within the molecule.

For this compound, DFT calculations would likely show that the nitrogen atom is a primary site for electrophilic attack (a nucleophilic center), while the acetylenic carbons are sites for nucleophilic attack (electrophilic centers). Comparing these calculated indices with those of other reactants can help predict the feasibility and outcome of various reactions.

Table 3: Representative Conceptual DFT Reactivity Indices (Note: This table shows example data for reactants in a related reaction system to illustrate the application of these parameters.)

MoleculeHOMO (eV)LUMO (eV)Hardness (η) (eV)Electrophilicity (ω) (eV)
Imine (Example)-7.54-1.523.014.172
Phenylacetylene-6.85-0.693.082.825
Silver Acetylide-6.53-1.022.764.215
(Data adapted from a DFT study on A³ coupling reactions. Absolute values are method-dependent.)

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

While quantum chemical calculations are ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, such as in solution ulisboa.ptnih.gov. MD simulations track the movement of every atom in a system over time, providing insights into intermolecular interactions and dynamics.

For this compound in an aqueous solution, MD simulations could reveal:

Solvation Structure: How water molecules arrange around the solute. The primary amine group is expected to be a strong hydrogen bond donor and acceptor, forming a structured hydration shell nih.gov. The hydrophobic cyclobutyl and propargyl parts will also influence the local water structure.

Hydrogen Bonding Network: The dynamics of hydrogen bonds between the amine group and surrounding water molecules, as well as potential intramolecular hydrogen bonding, can be analyzed nih.gov.

Diffusion and Transport Properties: The diffusion coefficient of the molecule in solution can be calculated, providing information about its mobility.

MD simulations rely on force fields, which are sets of parameters describing the potential energy of the system. For a novel molecule like this compound, a specific and accurate force field would need to be developed or validated, often using quantum chemical calculations as a reference nih.gov.

Advanced Analytical Methodologies for Characterization and Quantification in Research Contexts

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule, which in turn provides strong evidence for its chemical structure. Unlike unit-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high accuracy, typically to within a few parts per million (ppm).

For 1-Cyclobutylprop-2-yn-1-amine (C₇H₁₁N), the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated. This high-resolution measurement allows for the confident determination of the elemental formula, as very few combinations of atoms will have the same exact mass.

Table 1: Theoretical Exact Mass for the Protonated Molecular Ion of this compound

SpeciesFormulaTheoretical Exact Mass (m/z)
[M+H]⁺C₇H₁₂N⁺110.0964

In a research context, an experimentally determined m/z value that matches this theoretical value to within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the presence of a compound with the elemental formula C₇H₁₁N. Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS) experiments. In these experiments, the protonated molecular ion is isolated, fragmented, and the m/z values of the resulting fragment ions are measured with high resolution. The fragmentation pattern provides detailed information about the connectivity of the atoms within the molecule.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. For a complete structural and stereochemical assignment of this compound, a suite of multidimensional NMR experiments is employed.

¹H NMR Spectroscopy: This experiment provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The expected proton NMR spectrum of this compound would show distinct signals for the protons of the cyclobutyl ring, the methine proton adjacent to the nitrogen, the methylene (B1212753) protons of the propargyl group, and the acetylenic proton.

¹³C NMR Spectroscopy: This experiment provides information about the carbon framework of the molecule. The expected carbon NMR spectrum would show signals for the different carbon atoms of the cyclobutyl ring, the methine carbon, the methylene carbon, and the two sp-hybridized carbons of the alkyne.

Multidimensional NMR Techniques:

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, revealing the connectivity of the proton network within the molecule. For instance, it would show correlations between the methine proton and the protons on the adjacent cyclobutyl carbons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the signals of protons with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each proton and its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignment, NOESY can be used to identify protons that are close to each other in space, even if they are not directly bonded. This can help to determine the relative stereochemistry of the substituents on the cyclobutyl ring and the propargylamine (B41283) moiety.

In the case of a chiral molecule like this compound, the use of chiral solvating agents or chiral derivatizing agents can lead to the separation of NMR signals for the two enantiomers, allowing for the determination of enantiomeric excess. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-C(α)~3.5 - 4.0~50 - 55
H₂-C(β)~2.3 - 2.8~25 - 30
H-C(γ)~2.0 - 2.5~80 - 85
H-C(δ)~70 - 75
Cyclobutyl CH~2.0 - 2.5~30 - 35
Cyclobutyl CH₂~1.6 - 2.2~15 - 25
NH₂Variable

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Advanced Chromatographic Techniques (e.g., Chiral HPLC) for Enantiomeric Purity Assessment

Since this compound is a chiral compound, it is crucial to determine its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating and quantifying enantiomers.

The principle behind chiral HPLC is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. These diastereomeric complexes have different stabilities, leading to different retention times on the chromatographic column and thus, separation of the enantiomers.

A variety of CSPs are commercially available, with the most common being based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, and synthetic polymers. The selection of the appropriate CSP and mobile phase is often empirical and requires screening of different conditions to achieve optimal separation.

For a primary amine like this compound, derivatization with a chiral or achiral reagent can sometimes improve the separation and detection. However, direct separation on a suitable CSP is often preferred to avoid potential racemization or side reactions during derivatization.

The result of a successful chiral HPLC analysis is a chromatogram showing two distinct peaks, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess (ee).

Table 3: Representative Chiral HPLC Method Parameters for Amine Separation

ParameterCondition
ColumnChiralpak® IA (amylose derivative)
Mobile PhaseHexane/Isopropanol/Diethylamine (80:20:0.1)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Column Temperature25 °C

Note: This is an example method; optimization would be required for this compound.

Vibrational Spectroscopy (IR, Raman) for Detailed Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational frequencies of their bonds.

For this compound, the IR and Raman spectra would exhibit characteristic absorption bands corresponding to the various functional groups:

N-H stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations. wpmucdn.comlibretexts.org

≡C-H stretching: The terminal alkyne C-H bond gives rise to a sharp, strong absorption band around 3300 cm⁻¹. azooptics.comorgchemboulder.comlibretexts.org

C≡C stretching: The carbon-carbon triple bond stretch appears as a weak to medium, sharp band in the region of 2100-2140 cm⁻¹. azooptics.comorgchemboulder.comlibretexts.org

C-H stretching: The C-H bonds of the cyclobutyl ring and the propargyl methylene group will show absorptions in the 2850-3000 cm⁻¹ region.

N-H bending: A medium to strong scissoring vibration for the primary amine is expected around 1590-1650 cm⁻¹. wpmucdn.com

C-N stretching: The C-N stretching vibration will appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

The combination of these characteristic bands provides a unique "fingerprint" for the molecule and confirms the presence of the key functional groups.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-HAsymmetric Stretch~3350 - 3450Medium
N-HSymmetric Stretch~3250 - 3350Medium
≡C-HStretch~3300Strong, Sharp
C-H (sp³)Stretch~2850 - 3000Medium-Strong
C≡CStretch~2100 - 2140Weak-Medium, Sharp
N-HBend (Scissoring)~1590 - 1650Medium-Strong
C-NStretch~1000 - 1250Medium

X-ray Crystallography for Absolute Configuration Determination

While NMR and chiral HPLC can provide information about the relative stereochemistry and enantiomeric purity, X-ray crystallography is the only technique that can unambiguously determine the absolute configuration of a chiral molecule. This technique requires the formation of a single crystal of the compound.

The principle of X-ray crystallography involves diffracting a beam of X-rays off the ordered array of molecules in a crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the three-dimensional arrangement of the atoms.

For a chiral molecule, the analysis of the diffraction data, particularly the anomalous dispersion effects, allows for the determination of the absolute stereochemistry (i.e., whether it is the R or S enantiomer). This is often achieved by co-crystallizing the amine with a chiral acid of known absolute configuration to form a diastereomeric salt.

The output of an X-ray crystallographic analysis is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsional angles. This provides the ultimate confirmation of the molecular structure and stereochemistry.

Future Directions and Emerging Research Avenues for 1 Cyclobutylprop 2 Yn 1 Amine Research

Integration into Automated Synthesis and Flow Chemistry Platforms

The synthesis of propargylamines, the class to which 1-Cyclobutylprop-2-yn-1-amine belongs, is often achieved through multicomponent reactions like the A³ coupling (aldehyde-alkyne-amine). rsc.orgnih.govnih.gov These reactions are particularly well-suited for adaptation to automated synthesis and flow chemistry platforms. Such systems offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety for handling reactive intermediates, and the potential for rapid library generation. amidetech.comnih.gov

Future research could focus on developing a robust, continuous-flow synthesis protocol for this compound and its derivatives. An automated platform could systematically vary reactants (e.g., different aldehydes or alkyne precursors) to rapidly produce a library of related compounds for screening. mit.edu The high surface-area-to-volume ratio in microreactors can facilitate efficient heat and mass transfer, potentially leading to higher yields and shorter reaction times than achievable in batch processes. nih.gov The integration of in-line purification and analysis would further streamline the production of this valuable building block.

Table 1: Illustrative Parameters for Flow Synthesis of Propargylamines via A³ Coupling
ParameterTypical Range/ConditionRationale for this compound
Reactor TypePacked-bed reactor with solid-supported catalyst; Capillary reactorA packed-bed reactor could utilize a heterogeneous copper or gold catalyst for easy separation. nih.gov
Temperature60 - 140 °COptimization would be required to balance reaction rate with potential side reactions.
Residence Time5 - 30 minutesFlow rate would be adjusted to maximize conversion of cyclobutanecarboxaldehyde, ammonia/amine source, and acetylene (B1199291) gas.
CatalystCopper(I/II) salts, Gold nanoparticles, Supported metal catalystsHeterogeneous catalysts are preferred for flow chemistry to simplify product isolation. nih.gov
SolventToluene, Acetonitrile, or solvent-freeSolvent-free conditions represent a greener chemistry approach often compatible with flow synthesis. nih.gov

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry investigates the formation of complex, ordered structures through non-covalent interactions. nih.govnih.gov this compound possesses several features that make it an intriguing candidate for designing self-assembling systems.

Hydrogen Bonding: The secondary amine group can act as both a hydrogen bond donor and acceptor, enabling the formation of chains, sheets, or other predictable architectures.

Metal Coordination: The terminal alkyne can coordinate with metal ions, a fundamental interaction in constructing metal-organic frameworks (MOFs) or discrete metallosupramolecular cages.

Hydrophobic Interactions: The nonpolar cyclobutyl group can drive assembly in aqueous media through hydrophobic effects, potentially leading to the formation of micelles, vesicles, or other aggregates.

Future work could explore the co-assembly of this molecule with complementary partners to create functional materials. rsc.org For instance, co-crystallization with dicarboxylic acids could lead to the formation of hydrogen-bonded networks with defined topologies. The design of derivatives where the alkyne is functionalized with a chromophore could lead to self-assembled systems with interesting photophysical properties.

Potential in Advanced Materials Precursor Development

The distinct structural components of this compound suggest its potential as a precursor for advanced polymers and materials. The cyclobutane (B1203170) ring is of particular interest as it can function as a "mechanophore"—a stress-responsive unit. duke.eduresearchgate.net Polymers incorporating cyclobutane rings in their backbone can exhibit unique mechanical properties, where applied force can induce a [2+2] cycloreversion, altering the material's structure and properties in a controlled manner. researchgate.net

Furthermore, the propargyl group is a key functional handle for polymerization and material modification. It can undergo polymerization reactions or be used in highly efficient "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to graft side chains onto existing polymers or to form cross-linked networks. nih.gov Research could focus on synthesizing monomers derived from this compound for creating novel stress-responsive or thermosetting polymers. The combination of the rigid, potentially mechanophoric cyclobutane unit with the reactive propargyl group could lead to materials with tunable thermal and mechanical properties. acs.orgnih.gov

Expansion of Derivatization Strategies for Combinatorial Chemistry Libraries

Combinatorial chemistry relies on the ability to rapidly synthesize large libraries of related compounds from a common scaffold. Propargylamines are exceptionally versatile scaffolds due to the orthogonal reactivity of the amine and alkyne groups. researchgate.netresearchgate.netnih.gov this compound is an ideal starting point for building diverse molecular libraries.

Future research can systematically explore derivatization at both reactive sites:

Amine Functionalization: The secondary amine can be readily acylated, sulfonated, alkylated, or used in urea/thiourea formations to introduce a wide array of substituents.

Alkyne Transformations: The terminal alkyne is a gateway to numerous transformations, including:

Cycloaddition Reactions: Forming heterocycles like triazoles (via CuAAC with azides), pyrazoles (with diazo compounds), and isoxazoles (with nitrile oxides). nih.gov

Coupling Reactions: Sonogashira coupling with aryl halides to introduce aromatic diversity.

Hydration/Oxidation: Conversion of the alkyne to a ketone or other carbonyl-containing functionality.

The sequential or one-pot functionalization of both the amine and alkyne can generate highly complex and three-dimensionally diverse molecules, which are valuable for screening in drug discovery and materials science. acs.orgsci-hub.se

Table 2: Potential Heterocyclic Scaffolds from this compound
Reaction TypeReactant PartnerResulting Heterocycle
[3+2] Cycloaddition (CuAAC)Organic Azides (R-N₃)1,2,3-Triazole
[3+2] CycloadditionNitrile Oxides (R-CNO)Isoxazole
Palladium-catalyzed Cyclization(Internal reaction after derivatization)Quinoline nih.gov
AnnulationCarbonyl compounds, CO₂Oxazolidinone semanticscholar.org
Cascade ReactionsVarious (e.g., aldehydes, isonitriles)Pyrrole, Pyridine nih.gov

Enzymatic and Biocatalytic Transformations of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. acs.org The application of enzymes to a molecule like this compound could enable transformations that are difficult to achieve with conventional chemistry.

Potential research avenues include:

Kinetic Resolution: Using lipases or proteases to perform a kinetic resolution of the racemic amine, providing access to enantiomerically pure forms of the compound. An enantiopure enzymatic approach was used to resolve a precursor in the synthesis of a propargylamine (B41283) GpIIb/IIIa antagonist. sci-hub.se

Stereoselective Synthesis: Employing transaminases or reductive aminases to catalyze the asymmetric synthesis of the amine, establishing the chiral center in a single, highly selective step.

Alkyne Modification: Exploring the use of recently discovered enzymes, such as ene-reductases, which have been shown to selectively reduce activated carbon-carbon triple bonds to alkenes, offering a pathway to stereodefined vinyl-cyclobutyl amines. nih.govresearchgate.net

De Novo Biosynthesis: The discovery of acetylenase enzymes that form alkyne bonds in natural products opens the long-term possibility of engineering biosynthetic pathways to produce alkyne-containing building blocks. nih.gov

Investigating the compatibility of this compound with a panel of enzymes could uncover novel, selective transformations, expanding its synthetic utility and providing access to valuable chiral derivatives.

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